molecular formula C9H14N2O2S B3373435 2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid CAS No. 1006483-08-4

2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Cat. No. B3373435
CAS RN: 1006483-08-4
M. Wt: 214.29 g/mol
InChI Key: MFUJOOAQQAMKRH-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions of intra- and intermolecular heterocyclization . For example, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

Pyrazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Pyrazole is amphoteric in nature, showing both acidic and basic properties . Its structural diversity is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .


Physical And Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Advantages and Limitations for Lab Experiments

One of the advantages of using EMPA in lab experiments is its relatively simple synthesis method. EMPA is also stable and can be easily stored for future use. However, one of the limitations of using EMPA is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on EMPA. One area of research is to further investigate its mechanism of action and identify specific signaling pathways that are modulated by EMPA. Another area of research is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research can be conducted to improve the solubility of EMPA in water, which can expand its use in lab experiments.
Conclusion:
In conclusion, EMPA is a chemical compound that has shown promise in various scientific research applications, including cancer, diabetes, and inflammation. Its mechanism of action and biochemical and physiological effects have been studied extensively. While there are advantages and limitations to using EMPA in lab experiments, there are also several future directions for research that can expand our understanding of this compound and its potential therapeutic applications.

Scientific Research Applications

EMPA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, EMPA has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, EMPA has been studied for its ability to lower blood glucose levels and improve insulin sensitivity. In inflammation research, EMPA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Safety and Hazards

The safety and hazards of a specific compound can vary greatly depending on its structure and properties. For example, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile has hazard statements H302, H315, H319, H332, H335 .

properties

IUPAC Name

2-[(1-ethyl-5-methylpyrazol-4-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11-7(2)8(4-10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUJOOAQQAMKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CSCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181780
Record name 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006483-08-4
Record name 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006483-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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